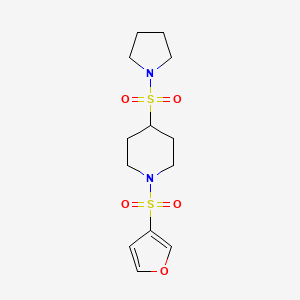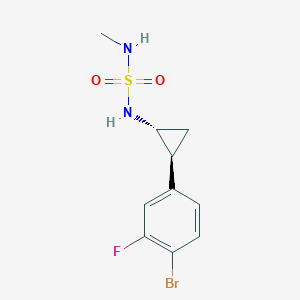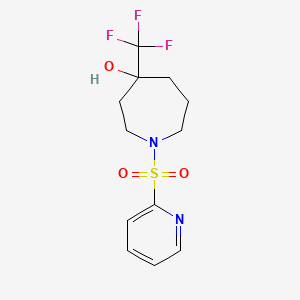![molecular formula C17H20N4O4 B7057203 methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7057203.png)
methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring and multiple carbamoyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Carbamoyl Groups: This step involves the reaction of the pyrrole intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Methylation: The final step involves the methylation of the carboxylate group using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbamoyl groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[3-(dimethylcarbamoylamino)-2-phenyl]carbamoyl]-1H-pyrrole-2-carboxylate
- Methyl 4-[[3-(dimethylcarbamoylamino)-2-ethylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of multiple carbamoyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-10-12(6-5-7-13(10)20-17(24)21(2)3)19-15(22)11-8-14(18-9-11)16(23)25-4/h5-9,18H,1-4H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVGJRZVJHBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)N(C)C)NC(=O)C2=CNC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7057121.png)
![4-[[4-[(1,3-Dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7057126.png)
![N-(5-chloropyridin-2-yl)-1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7057129.png)
![4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7057133.png)

![N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057153.png)
![1-(4-fluorophenyl)-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057158.png)

![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B7057167.png)
![2-Methylpropyl 4-[(5-methoxycarbonylpyridin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B7057174.png)
![8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7057182.png)

![3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B7057218.png)

